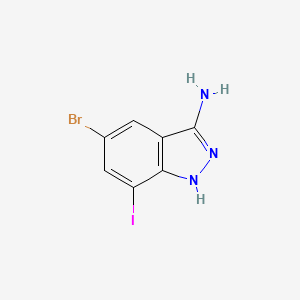
5-bromo-7-iodo-1H-indazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-7-iodo-1H-indazol-3-amine is a heterocyclic compound with the molecular formula C7H5BrIN3. It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
Mechanism of Action
Target of Action
Indazole derivatives, which include this compound, have been reported to have a wide variety of medicinal applications . They are known to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and are often targeted in the treatment of diseases such as cancer .
Mode of Action
It’s known that indazole derivatives can affect apoptosis and cell cycle possibly by inhibiting bcl2 family members and the p53/mdm2 pathway . The compound’s interaction with its targets leads to changes in the cell cycle and apoptosis, which can result in the inhibition of tumor growth .
Biochemical Pathways
It’s known that indazole derivatives can affect the p53/mdm2 pathway . This pathway plays a crucial role in regulating the cell cycle and apoptosis, and its disruption can lead to the inhibition of tumor growth .
Result of Action
The result of the action of 5-bromo-7-iodo-1H-indazol-3-amine is the inhibition of tumor growth. This is achieved through the compound’s interaction with its targets, leading to changes in the cell cycle and apoptosis . For instance, one of the indazole derivatives exhibited a promising inhibitory effect against the K562 cell line .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-iodo-1H-indazol-3-amine typically involves the bromination and iodination of 1H-indazole-3-amine. One common method includes the use of bromine and iodine in the presence of a suitable solvent and catalyst. The reaction conditions often involve moderate temperatures and controlled addition of reagents to ensure selective halogenation at the desired positions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-bromo-7-iodo-1H-indazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-bromo-7-iodo-1H-indazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents and other pharmaceuticals.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1H-indazol-3-amine
- 7-iodo-1H-indazol-3-amine
- 1H-indazole-3-amine
Uniqueness
5-bromo-7-iodo-1H-indazol-3-amine is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical reactivity and biological activity. This dual halogenation can enhance its binding affinity and selectivity for certain biological targets compared to its mono-halogenated counterparts .
Properties
IUPAC Name |
5-bromo-7-iodo-1H-indazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrIN3/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,(H3,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPYZLHZBATMEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NN2)N)I)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
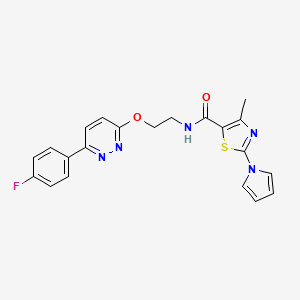
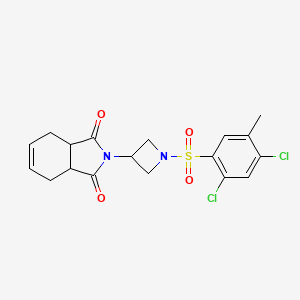
![7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2440736.png)

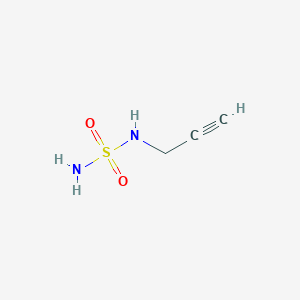

amine](/img/structure/B2440742.png)
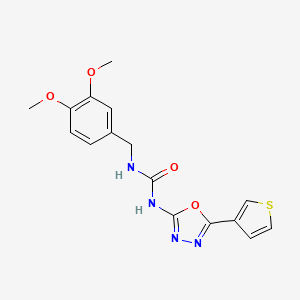
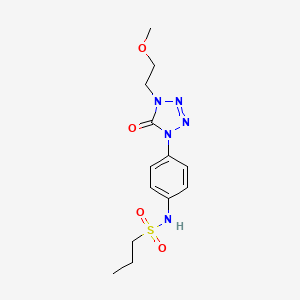
![N-benzyl-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2440752.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide](/img/structure/B2440754.png)

![1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(4-methanesulfonylphenyl)propan-1-one](/img/structure/B2440756.png)
